Acid blue 80

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

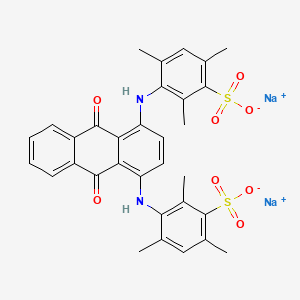

disodium;3-[[9,10-dioxo-4-(2,4,6-trimethyl-3-sulfonatoanilino)anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O8S2.2Na/c1-15-13-17(3)31(43(37,38)39)19(5)27(15)33-23-11-12-24(26-25(23)29(35)21-9-7-8-10-22(21)30(26)36)34-28-16(2)14-18(4)32(20(28)6)44(40,41)42;;/h7-14,33-34H,1-6H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXQPQCJDDSMCB-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)[O-])C)C(=O)C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-])C.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N2Na2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041705 |

Source

|

| Record name | C.I. Acid Blue 80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4474-24-2 |

Source

|

| Record name | C.I. Acid Blue 80 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-trimethyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3,3'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(2,4,6-trimethylbenzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 80 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET8107F56D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of Acid blue 80?

An In-depth Technical Guide to the Chemical Properties of Acid Blue 80

Introduction

This compound, also known by designations such as C.I. 61585 and Acid Brilliant Blue RAWL, is a synthetic anionic dye belonging to the anthraquinone chemical class.[1][2] It is utilized in various industrial and scientific applications, including the dyeing of textiles like wool, silk, and nylon, as well as for coloring leather, soaps, detergents, and industrial cleaning products.[3][4][5] In the laboratory setting, it is employed as a protein stain in biochemical analyses.[3][6] This document provides a comprehensive overview of the core chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is structurally based on an anthraquinone core.[1] Its IUPAC name is disodium;3-[[9,10-dioxo-4-(2,4,6-trimethyl-3-sulfonatoanilino)anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate.[6][7] The molecule's color and properties are derived from the conjugated π-electron systems within this anthraquinone structure.[6]

| Identifier | Value |

| IUPAC Name | disodium;3-[[9,10-dioxo-4-(2,4,6-trimethyl-3-sulfonatoanilino)anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate[6][7] |

| CAS Number | 4474-24-2[2][6][7][8][9][10][11][12] |

| Alternative CAS | 8005-76-3[1][10] |

| Colour Index (C.I.) | 61585[2][3][6][9][11] |

| EC Number | 224-748-4[11][12] |

| Synonyms | Acid Blue RAW, Weak Acid Brilliant Blue RAW, Alizarine Cyanine Blue BWS, Coomassie Brilliant Blue G[3][6][13] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below, providing key data points for its handling, application, and analysis.

General Properties

| Property | Value |

| Molecular Formula | C₃₂H₂₈N₂Na₂O₈S₂[1][7][8][10][11][12] |

| Molecular Weight | 678.68 g/mol [3][8][10][11] |

| Physical Appearance | Blue powder, Red-light blue powder, or Dark blue crystalline powder[2][3][9][13][14][15][16][17] |

| Melting Point | >300 °C[3][11][15][16][17][18][19] |

| Density | ~1.5 g/cm³[16][18] |

Solubility Profile

| Solvent | Solubility | Observation |

| Water | Soluble[1][3][8][14][17] | 10.95 g/L at 20°C[3][16][18][19] |

| 50 g/L (minimum) at 80°C[9] | ||

| 60-70 g/L at 90°C[2] | ||

| Alcohol | Slightly soluble[14][17] | The solution is blue[17] |

Note: Aqueous solutions of this compound may exhibit precipitation when left standing for extended periods.[1][15][18]

Spectroscopic Properties

Spectroscopic analysis is fundamental to the characterization and quantification of this compound.

UV-Visible Spectroscopy Data

| Parameter | Wavelength (λmax) | Notes |

| Primary Absorption | 580-590 nm[3][6] | pH-dependent.[3][6] Attributed to the chromophore group.[6][20] |

| Alternative Primary | 622 nm, 627 nm[6][11][20] | |

| Secondary Absorption | ~334 nm[6][20] | Corresponds to aromatic groups and auxochromes.[6][20] |

| Tertiary Absorption | 202 nm, ~215 nm[6][20][21] | Corresponds to aromatic groups.[6][20] |

Chemical Behavior and Stability

This compound is stable under normal temperatures and pressures.[3][10] Its aqueous solution is a deep, thick blue.[3][14][15] The color of the dye is highly sensitive to the chemical environment, a key property for its use as an indicator and stain.

| Condition | Observed Color |

| Aqueous Solution | Deep Blue[3][14][15] |

| Aqueous + HCl or NaOH | Magenta[3][14] |

| Concentrated H₂SO₄ | Red and Blue[1][3][14][15][16] |

| Diluted H₂SO₄ (from conc.) | Green and Blue[1][3][14][15][16] |

| Concentrated HNO₃ | Brown[1][3][14][15][16][18] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the condensation of an anthraquinone derivative with an aromatic amine, followed by sulfonation.[1][18]

Caption: Synthesis pathway of this compound.

Methodology:

-

Condensation: One molar equivalent of 1,4-dihydroxyanthracene-9,10-dione is reacted with two molar equivalents of 2,4,6-trimethylbenzenamine.[1][18] The reaction is typically carried out at an elevated temperature in a suitable solvent.

-

Sulfonation: The resulting condensation product is treated with fuming sulfuric acid to introduce sulfonic acid groups onto the trimethylphenyl rings.

-

Neutralization: The sulfonated product is then neutralized with a sodium salt, such as sodium hydroxide, to form the final disodium salt of this compound.[1][18]

-

Purification: The final product is purified, often through recrystallization, to remove unreacted starting materials and byproducts.[3]

Determination of UV-Visible Absorption Spectrum

This protocol outlines the standard procedure for obtaining the absorbance spectrum of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. colorantsgroup.com [colorantsgroup.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. parchem.com [parchem.com]

- 5. CN100384945C - A kind of acid dye composition - Google Patents [patents.google.com]

- 6. This compound | 4474-24-2 | Benchchem [benchchem.com]

- 7. This compound | C32H28N2Na2O8S2 | CID 20551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. DCPL [deepakchemtex.in]

- 10. cncolorchem.com [cncolorchem.com]

- 11. 酸性蓝80 Dye content 40 % | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound - Wikidata [wikidata.org]

- 13. sdinternational.com [sdinternational.com]

- 14. This compound, Acid brilliant blue RAWL [xcwydyes.com]

- 15. This compound | 4474-24-2 [chemicalbook.com]

- 16. This compound (C.I. 61585) [chembk.com]

- 17. China this compound 100% with blue powder manufacturers and suppliers | YANHUI DYES [yanhuidye.com]

- 18. This compound CAS#: 4474-24-2 [m.chemicalbook.com]

- 19. lookchem.com [lookchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Absorption [this compound] | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Synthesis of Acid Blue 80

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Acid Blue 80 (C.I. 61585), an anthraquinone-based dye. The synthesis is a two-step process involving a condensation reaction to form the chromophore followed by sulfonation to impart water solubility. This document outlines the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows.

Synthesis Pathway Overview

The synthesis of this compound commences with the condensation of an anthraquinone derivative with 2,4,6-trimethylaniline (mesitidine). The resulting intermediate, 1,4-bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione, is then sulfonated to yield the final product. The overall reaction scheme is presented below.

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

Step 1: Condensation Reaction

The initial step involves the formation of the core chromophore, 1,4-bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione, through a condensation reaction. Two primary starting materials can be utilized for the anthraquinone core: 1,4-dihydroxyanthraquinone or 1,4-dichloroanthracene-9,10-dione. The reaction with 1,4-dihydroxyanthraquinone is presented here as a representative example.

Reaction:

Figure 2: Condensation of 1,4-dihydroxyanthraquinone with 2,4,6-trimethylaniline.

Methodology:

A mixture of 1,4-dihydroxyanthraquinone (1 mole) and 2,4,6-trimethylaniline (2.2 moles) is heated in a high-boiling point solvent, such as nitrobenzene or N-methyl-2-pyrrolidone. A catalyst, typically a copper salt like copper(II) acetate, is added to facilitate the reaction, which is a form of Ullmann condensation. The reaction mixture is heated to a temperature range of 180-210°C and maintained for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like methanol or ethanol. The crude product is then filtered, washed with the non-polar solvent to remove unreacted starting materials and byproducts, and dried.

Step 2: Sulfonation

The intermediate, 1,4-bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione, is poorly soluble in water. To confer water solubility, the molecule is sulfonated, typically using fuming sulfuric acid (oleum).

Reaction:

Figure 3: Sulfonation of the intermediate to form this compound.

Methodology:

The dried 1,4-bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione is slowly added to fuming sulfuric acid (oleum, typically 20-30% SO3) with careful temperature control, maintaining the temperature below 40°C. The mixture is then stirred at a slightly elevated temperature, generally between 50-70°C, for several hours. The progress of the sulfonation is monitored by checking the solubility of a small sample in water. Once the reaction is complete, the mixture is carefully poured onto ice to precipitate the sulfonated product. The precipitated dye is then filtered and washed with a brine solution to aid in the removal of excess acid.

Step 3: Conversion to Disodium Salt and Purification

The final step involves converting the sulfonic acid groups to their more stable and soluble sodium salts and purifying the final product.

Methodology:

The crude, acidic form of this compound is suspended in water, and the pH is adjusted to 7.0-8.0 with a solution of sodium hydroxide or sodium carbonate. This converts the sulfonic acid groups to their sodium salts. The dye is then salted out by the addition of sodium chloride, which reduces its solubility and promotes precipitation. The purified disodium salt of this compound is collected by filtration, washed with a saturated sodium chloride solution, and dried. Further purification can be achieved by recrystallization from an appropriate solvent mixture, such as ethanol-water.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. The values provided are typical and may vary depending on the specific reaction conditions and scale of the synthesis.

| Parameter | Step 1: Condensation | Step 2: Sulfonation & Salting Out | Overall |

| Typical Yield | 85 - 95% | 90 - 98% | 76 - 93% |

| Purity (by HPLC) | > 95% | > 98% (as disodium salt) | > 98% |

| Reaction Time | 4 - 8 hours | 3 - 6 hours | 7 - 14 hours |

| Reaction Temp. | 180 - 210 °C | 50 - 70 °C | - |

| Molar Ratio | 1 : 2.2 (Anthraquinone : Amine) | - | - |

| Appearance | Dark Blue Crystalline Solid | Dark Blue Powder | Dark Blue Powder |

Experimental Workflow

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.

Figure 4: Detailed experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to Acid Blue 80 for Researchers and Drug Development Professionals

Introduction

Acid Blue 80, also known by its Colour Index name C.I. 61585, is a synthetic anthraquinone dye. Its chemical robustness and strong coloration make it a versatile tool in various industrial and scientific applications. For researchers, scientists, and drug development professionals, this compound is particularly relevant for its utility in protein analysis and adsorption studies. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key applications, and relevant safety information.

Core Chemical and Physical Properties

This compound is a water-soluble anionic dye that presents as a dark blue crystalline powder.[1] Its fundamental identifiers and key physicochemical properties are summarized in the tables below for easy reference.

| Identifier | Value |

| CAS Number | 4474-24-2[2] |

| Molecular Formula | C₃₂H₂₈N₂Na₂O₈S₂[2] |

| Molecular Weight | 678.68 g/mol [2] |

| Colour Index | 61585[2] |

| Physicochemical Property | Value |

| Appearance | Dark blue crystalline powder[1] |

| Solubility in Water | Soluble[1] |

| λmax (in water) | ~627 nm[3] |

| Melting Point | >300 °C[4] |

Spectroscopic Characteristics

The utility of this compound in quantitative analyses is underpinned by its distinct spectroscopic properties. In aqueous solutions, it exhibits a primary absorbance peak in the visible spectrum, which is central to its application in colorimetric assays.

| Spectroscopic Property | Wavelength (nm) |

| Primary Absorption Maximum (λmax) | ~627[3] |

| Secondary Absorption Peak | ~582 |

Applications in Research and Development

This compound has found significant utility in two primary areas of scientific research: protein visualization in gel electrophoresis and as a model compound in adsorption and wastewater treatment studies.

Protein Staining in Polyacrylamide Gels

The anionic nature of this compound allows it to bind non-covalently to proteins, primarily through electrostatic interactions with positively charged amino acid residues and van der Waals forces. This property makes it an effective stain for visualizing protein bands following separation by polyacrylamide gel electrophoresis (PAGE).

In an acidic environment, the sulfonic acid groups of this compound are negatively charged, facilitating their interaction with the protonated basic amino acid residues (lysine, arginine, and histidine) in proteins. This binding results in the formation of a stable, intensely colored protein-dye complex, rendering the protein bands visible against a clear background after a destaining process.

This protocol is adapted from standard procedures for Coomassie Brilliant Blue staining, a chemically similar dye. Optimization may be required depending on the specific gel composition and protein characteristics.

Materials:

-

Polyacrylamide gel post-electrophoresis

-

Fixing Solution: 50% methanol, 10% acetic acid in deionized water

-

Staining Solution: 0.1% (w/v) this compound in 40% methanol, 10% acetic acid

-

Destaining Solution: 10% methanol, 7% acetic acid in deionized water

-

Orbital shaker

-

Clean staining trays

Procedure:

-

Fixation: Following electrophoresis, immerse the gel in the Fixing Solution for a minimum of 1 hour with gentle agitation. This step is crucial for precipitating the proteins within the gel matrix and preventing their diffusion.

-

Staining: Decant the Fixing Solution and replace it with the Staining Solution. Incubate the gel for 2-4 hours at room temperature with continuous gentle agitation.

-

Destaining: Remove the Staining Solution and add the Destaining Solution. Gently agitate the gel, changing the destaining solution every 30-60 minutes until the protein bands are clearly visible against a transparent background.

-

Storage: The destained gel can be stored in deionized water or 1% acetic acid at 4°C.

Adsorption and Wastewater Treatment Studies

The persistent nature of this compound in aqueous environments makes it an ideal model pollutant for developing and evaluating new adsorbent materials and advanced oxidation processes (AOPs) for wastewater treatment.

Batch adsorption experiments are typically conducted to determine the efficacy of a given adsorbent material in removing this compound from a simulated wastewater solution. Key parameters such as pH, initial dye concentration, adsorbent dosage, and contact time are systematically varied to understand the adsorption kinetics and equilibrium.

Materials:

-

Stock solution of this compound

-

Adsorbent material

-

Conical flasks

-

Orbital shaker

-

pH meter

-

Spectrophotometer

Procedure:

-

Preparation of Dye Solutions: Prepare a series of this compound solutions of known concentrations from the stock solution.

-

Batch Adsorption: In a set of conical flasks, add a fixed amount of adsorbent to a known volume of the dye solution.

-

Parameter Variation: Systematically vary one parameter at a time (e.g., pH, initial concentration, adsorbent dose) while keeping others constant.

-

Equilibration: Place the flasks on an orbital shaker and agitate at a constant speed for a predetermined time to reach equilibrium.

-

Analysis: After agitation, separate the adsorbent from the solution by centrifugation or filtration. Measure the final concentration of this compound in the supernatant using a spectrophotometer at its λmax (~627 nm).

-

Data Calculation: Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) and the percentage of dye removal.

Safety and Handling

While this compound is widely used, appropriate safety precautions should always be observed in a laboratory setting.

| Hazard Category | Recommendations |

| Eye Contact | May cause irritation. Wear safety glasses. |

| Skin Contact | May cause irritation. Wear protective gloves. |

| Inhalation | Avoid inhaling dust. Use in a well-ventilated area. |

| Ingestion | Do not ingest. |

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable tool for researchers and professionals in drug development and related scientific fields. Its well-characterized chemical and physical properties, coupled with its utility in protein staining and adsorption studies, make it a versatile compound for a range of laboratory applications. By following established protocols and adhering to safety guidelines, researchers can effectively leverage the properties of this compound to advance their scientific investigations.

References

Spectroscopic Profile of Acid Blue 80: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Acid Blue 80 (C.I. 61585), an anthraquinone-based dye. The information presented herein is intended to support research, quality control, and analytical development activities. This document details the principles, experimental protocols, and available data for the characterization of this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, with the chemical formula C₃₂H₂₈N₂Na₂O₈S₂, is a synthetic dye widely used in various industrial and scientific applications. Its core structure is based on a 1,4-diaminoanthraquinone chromophore, substituted with sulfonated trimethylphenyl groups. Accurate spectroscopic characterization is essential for confirming its identity, purity, and for studying its interactions in various chemical and biological systems.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary technique for the quantitative analysis of this compound and for studying its electronic transitions. The color of the dye is attributed to the extensive conjugation within the anthraquinone system, which is modulated by the auxochromic amino groups.

Quantitative Data

The UV-Vis spectrum of this compound is characterized by a strong absorption band in the visible region and several bands in the UV region. The position of the main absorption maximum (λmax) is known to be sensitive to the pH of the solution.[1]

| Parameter | Value | Notes |

| λmax (Visible) | 580-590 nm, 622 nm, 627 nm | pH-dependent. The main peak responsible for the blue color is attributed to the chromophore group.[1] |

| λmax (UV) | 202 nm, 215 nm, 334 nm | Attributed to the aromatic groups and auxochromes within the molecule.[1] |

| Molar Absorptivity (ε) | Data not available | - |

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation : A calibrated double-beam UV-Vis spectrophotometer.

-

Sample Preparation :

-

Prepare a stock solution of this compound in deionized water (e.g., 100 mg/L).

-

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 20 mg/L).

-

For pH-dependent studies, buffer the solutions to the desired pH.

-

-

Data Acquisition :

-

Use 1 cm path length quartz cuvettes.

-

Record a baseline spectrum using the solvent blank.

-

Measure the absorbance of each standard and the unknown sample over a wavelength range of 200-800 nm.

-

Identify the λmax and record the absorbance values.

-

-

Data Analysis :

-

Plot a calibration curve of absorbance versus concentration to determine the concentration of unknown samples.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of its chemical bonds.

Predicted Quantitative Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300 - 3500 | N-H | Stretching (secondary amine) |

| 3000 - 3100 | C-H | Aromatic stretching |

| 1620 - 1680 | C=O | Ketone stretching (anthraquinone) |

| 1500 - 1600 | C=C | Aromatic ring stretching |

| 1150 - 1250 | S=O | Asymmetric stretching (sulfonate) |

| 1030 - 1080 | S=O | Symmetric stretching (sulfonate) |

| 690 - 900 | C-H | Aromatic out-of-plane bending |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Instrumentation : A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation :

-

Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 200 mg of KBr until a fine, homogeneous powder is obtained.

-

-

Pellet Formation :

-

Place the powder mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Predicted Quantitative Data

Specific ¹H and ¹³C NMR data for this compound is not available in the public domain. However, expected chemical shift ranges can be estimated based on the structure and data from analogous sulfonated aromatic and anthraquinone compounds.

¹H NMR (Predicted)

-

Aromatic Protons : 7.0 - 8.5 ppm

-

Methyl Protons : 2.0 - 2.5 ppm

-

N-H Protons : May be broad and variable, potentially in the 9.0 - 11.0 ppm range.

¹³C NMR (Predicted)

-

Carbonyl Carbons (C=O) : > 180 ppm

-

Aromatic Carbons : 110 - 150 ppm

-

Methyl Carbons : 15 - 25 ppm

Experimental Protocol: NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation :

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical for solubility and to avoid exchange of labile protons.

-

Add a small amount of an internal standard (e.g., TMS or TSP for aqueous solutions).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition :

-

Acquire ¹H and ¹³C{¹H} spectra according to standard instrument procedures.

-

Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in structural elucidation.

-

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to obtain structural information through fragmentation analysis.

Quantitative Data

| Parameter | Value | Notes |

| Molecular Formula | C₃₂H₂₈N₂Na₂O₈S₂ | - |

| Molecular Weight | 678.68 g/mol | - |

| Ionization Mode | Negative-ion Electrospray (ESI) | Preferred due to the presence of two anionic sulfonate groups. |

| Expected Ions | [M-2Na]²⁻, [M-Na]⁻ | M represents the neutral molecule. |

| Fragmentation | Loss of SO₂ (64 Da) | A common fragmentation pathway for aromatic sulfonamides.[2][3] |

Experimental Protocol: HPLC-MS

-

Instrumentation : A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column.

-

Mobile Phase : A gradient of water and acetonitrile, often with a volatile buffer such as ammonium acetate to improve ionization.

-

Flow Rate : Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometric Conditions :

-

Ionization Mode : Negative ESI.

-

Scan Range : m/z 100-1000.

-

Tandem MS (MS/MS) : For fragmentation studies, select the parent ion of interest and subject it to collision-induced dissociation (CID).

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a dye such as this compound.

Interrelation of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information for the comprehensive characterization of this compound.

References

Solubility of Acid blue 80 in water and organic solvents

An In-depth Technical Guide to the Solubility of Acid Blue 80

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. It is intended for researchers, scientists, and professionals in drug development and other related fields who utilize this dye in their work. This document details quantitative solubility data, experimental protocols for solubility determination, and logical workflows to illustrate the dye's behavior in different media.

Introduction to this compound

This compound, also known by its Colour Index number 61585, is an anthraquinone-based anionic dye.[1][2] It appears as a dark blue powder and is widely used in the textile industry for dyeing wool, silk, and nylon.[1][3] In research and laboratory settings, it serves as a stain for various applications, including the analysis of biomolecules and cellular structures.[1] Its chemical properties, particularly its solubility, are critical for its application, performance, and environmental fate.

Solubility of this compound

This compound is characterized by its high solubility in water, which increases with temperature. Conversely, it exhibits limited solubility in most organic solvents.[1][4] The aqueous solution of this compound is a deep blue, which turns magenta upon the addition of hydrochloric acid or sodium hydroxide.[1][5][6]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in water and common organic solvents.

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 10.95 g/L | 20 | [1][5][7][8] |

| Water | 60-70 g/L | 90 | [2] |

| Alcohol | Slightly Soluble | Not Specified | [6] |

| Acetone | Soluble | Not Specified | [9] |

| Ethanol | Soluble | Not Specified | [9] |

| Methanol | Soluble | Not Specified | [9] |

| n-Hexane | Insoluble | Not Specified | [9] |

Experimental Protocol for Solubility Determination

This section outlines a general experimental methodology for determining the solubility of this compound in a given solvent. This protocol is based on the common "shake-flask" or saturation method, which is a standard procedure for measuring the solubility of solutes.

Principle

A saturated solution is prepared by adding an excess amount of the solute (this compound) to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium, the undissolved solute is separated from the saturated solution. The concentration of the solute in the clear supernatant is then determined using a suitable analytical technique, such as UV-Visible spectrophotometry.

Materials and Equipment

-

This compound dye powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

UV-Visible Spectrophotometer

-

Analytical balance

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (typically around 580-590 nm) using the UV-Visible spectrophotometer.[1]

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and will be used to determine the concentration of the saturated solution.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a screw-cap flask). The excess is crucial to ensure saturation.

-

Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 20°C).

-

Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

-

-

Sample Analysis:

-

After equilibration, allow the mixture to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To remove any suspended particles, centrifuge the sample and/or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

-

Dilute the clear, saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using the spectrophotometer.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the general solubility characteristics of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of this compound solubility in different media.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. colorantsgroup.com [colorantsgroup.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound | 4474-24-2 | Benchchem [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. This compound, Acid brilliant blue RAWL [xcwydyes.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound CAS#: 4474-24-2 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action for Acid Blue 80 as a Protein Stain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of Acid Blue 80, a common Coomassie Brilliant Blue G-250 dye, as a protein stain in biochemical applications.

Core Mechanism of Action

This compound facilitates the visualization of proteins in polyacrylamide gels through a non-covalent binding mechanism. This interaction is primarily driven by a combination of electrostatic and hydrophobic forces.[1] In an acidic staining solution, the dye exists in a protonated, reddish-brown form. Upon binding to proteins, it reverts to a stable, anionic blue form, allowing for the distinct coloration of protein bands against a clear background.[2][3]

Electrostatic Interactions: The negatively charged sulfonate groups (SO₃⁻) on the this compound molecule form ionic bonds with the positively charged side chains of basic amino acid residues within the protein structure.[4] These include primarily arginine, lysine, and histidine.[1][5]

Hydrophobic Interactions: The nonpolar, aromatic regions of the triphenylmethane structure of this compound engage in hydrophobic associations with nonpolar amino acid residues in the protein.[6][7] This interaction is facilitated by the disruption of the protein's native state by the staining solution, which often contains methanol and acetic acid, exposing the protein's hydrophobic core.[2] The dye molecules then bind to these exposed hydrophobic pockets through van der Waals forces.[2]

The synergistic effect of these electrostatic and hydrophobic interactions results in the formation of a stable protein-dye complex, leading to the intense blue staining of protein bands.

Quantitative Data Presentation

The selection of a protein stain is often guided by its sensitivity and dynamic range. The following tables summarize the key quantitative performance metrics for this compound (Coomassie Brilliant Blue G-250) and compare it with other common protein staining methods.

| Feature | This compound (Coomassie Brilliant Blue G-250) | Coomassie Brilliant Blue R-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |

| Limit of Detection (LOD) | ~8-25 ng per band[8] | ~30-100 ng per band[1] | ~0.25-1 ng per band[9] | ~0.25-1 ng per band[9] |

| Dynamic Range | Moderate to Wide (~5-500 ng)[2] | Moderate[9] | Narrow[9] | >3 orders of magnitude[9] |

| Mass Spectrometry Compatibility | Yes[5] | Yes[9] | Limited (formaldehyde-free protocols available)[9] | Yes[9] |

| Reproducibility | Good[9] | Good[9] | Low[9] | High[9] |

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and sensitive protein staining. Below are two common protocols for staining polyacrylamide gels with this compound (Coomassie Brilliant Blue G-250).

Standard Staining Protocol

This protocol is a widely used method for routine protein visualization.

Solutions:

-

Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

-

Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue G-250, 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

-

Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

Procedure:

-

Fixation: Following electrophoresis, immerse the gel in the Fixing Solution for 30-60 minutes with gentle agitation. This step is crucial for precipitating the proteins within the gel matrix and preventing their diffusion.

-

Staining: Discard the Fixing Solution and submerge the gel in the Staining Solution. Incubate for at least 1 hour with gentle agitation.

-

Destaining: Remove the Staining Solution and add the Destaining Solution. Gently agitate the gel, changing the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This process may take several hours.

-

Washing and Storage: Once destaining is complete, wash the gel with deionized water. The gel can be stored in deionized water or a 1% acetic acid solution at 4°C.

Colloidal Staining Protocol

This method offers improved sensitivity and reduced background staining, often requiring less destaining.

Solutions:

-

Washing Solution: Deionized water.

-

Staining Solution (Colloidal): 0.1% (w/v) Coomassie Brilliant Blue G-250, 2% (v/v) Phosphoric Acid, 10% (w/v) Ammonium Sulfate, 20% (v/v) Methanol.

-

Destaining Solution: Deionized water.

Procedure:

-

Washing: After electrophoresis, wash the gel 2-3 times for 5 minutes each with a large volume of deionized water to remove residual SDS.[10]

-

Staining: Immerse the gel in the Colloidal Staining Solution and incubate for 1-2 hours with gentle agitation. Protein bands should become visible within minutes.[10]

-

Destaining: Briefly rinse the gel with deionized water. If the background is still high, continue to wash with deionized water with gentle agitation until a clear background is achieved.[10]

-

Storage: The stained gel can be stored in deionized water.

Mandatory Visualizations

Mechanism of Action Diagram

Caption: Interaction of this compound with protein residues.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Coomassie Blue Gel and Membrane Stains | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. goldbio.com [goldbio.com]

- 4. This compound | 4474-24-2 | Benchchem [benchchem.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Mechanism of Coomassie brilliant blue G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coomassie Brilliant Blue-binding: a simple and effective method for the determination of water-insoluble protein surface hydrophobicity - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Protein Gel and Membrane Stains | Thermo Fisher Scientific - US [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. med.upenn.edu [med.upenn.edu]

An In-depth Technical Guide to Acid Blue 80: Discovery and Historical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anthraquinone dye, Acid Blue 80 (C.I. 61585). It details its chemical and physical properties, historical context, synthesis, and significant historical and contemporary applications in the textile industry and life sciences. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile compound.

Introduction and Discovery

This compound, a synthetic dye belonging to the anthraquinone class, is a water-soluble, anionic colorant. While the precise date of its discovery and the identity of its discoverer are not well-documented in publicly available records, its emergence is situated within the broader historical development of synthetic dyes in the late 19th and early 20th centuries. The first synthetic dyes were created in the mid-19th century, and the first acid dye appeared in 1868. A significant breakthrough in anthraquinone chemistry occurred in the same year with the synthesis of alizarin from anthracene, a coal tar derivative. This paved the way for the development of a wide range of anthraquinone dyes, known for their vibrant colors and good fastness properties.

This compound is also widely known by other names, including Coomassie Brilliant Blue G, Acid Brilliant Blue RAW, and Alizarine Milling Blue R.[1] The name "Coomassie" was a trademark of Imperial Chemical Industries (ICI) and was used for a range of acid dyes for wool.

Chemical and Physical Properties

This compound is a dark blue crystalline powder. Its chemical structure is based on an anthraquinone core, which imparts the dye's characteristic color and stability.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| C.I. Name | This compound | [2] |

| C.I. Number | 61585 | [1][2] |

| CAS Number | 4474-24-2 | [1][2] |

| Molecular Formula | C₃₂H₂₈N₂Na₂O₈S₂ | [1][3][4] |

| Molecular Weight | 678.68 g/mol | [1][3][4] |

| Appearance | Dark blue powder | [1][5] |

| Melting Point | >300 °C | [1] |

| Water Solubility | 10.95 g/L at 20°C | [1] |

| λmax (in water) | ~580-590 nm (pH dependent), 622 nm, 334 nm, 215 nm | [1][6][7] |

Table 2: Dye Fastness Properties on Wool

| Fastness Test | Rating (ISO) | Rating (AATCC) | References |

| Light Fastness | 5 | - | [4] |

| Soaping (Fading) | 4-5 | 4-5 | [4][8] |

| Soaping (Staining) | 4-5 | 4-5 | [4][8] |

| Perspiration (Fading) | 4-5 | 4-5 | [8] |

| Perspiration (Staining) | 3 | 4-5 | [4][8] |

| Water Logging (Fading) | 4-5 | - | [4] |

| Water Logging (Staining) | 4-5 | - | [4] |

| Dry Rubbing | 4 | - | [4] |

| Wet Rubbing | 4 | - | [4] |

| Ironing | 4-5 | - | [4] |

| (Note: Fastness ratings are typically on a scale of 1 to 5, where 5 is the best, for most tests, and on a scale of 1 to 8 for light fastness, where 8 is the best.) |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving a condensation reaction followed by sulfonation.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on described manufacturing methods.[5][8]

-

Condensation: 1 mole of either 1,4-dichloroanthracene-9,10-dione or 1,4-dihydroxyanthracene-9,10-dione is reacted with 2 moles of 2,4,6-trimethylbenzenamine. This reaction is typically carried out in the presence of a catalyst and at an elevated temperature.

-

Sulfonation: The resulting condensation product is then sulfonated using fuming sulfuric acid (oleum). This step introduces sulfonic acid groups (-SO₃H) onto the aromatic rings, which are crucial for the dye's water solubility and its ability to bind to protein fibers.

-

Neutralization and Isolation: The sulfonated product is then neutralized, typically with sodium carbonate or sodium hydroxide, to convert the sulfonic acid groups into their sodium salt form (-SO₃Na). The final product, this compound, is then isolated by filtration, dried, and crushed.

Historical Applications

Textile Dyeing

The primary historical and ongoing application of this compound is in the dyeing of protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2][3][8] The dyeing process is carried out in an acidic dyebath, where the anionic sulfonate groups of the dye form ionic bonds with the cationic amino groups of the fibers.

Experimental Protocol: Immersion Dyeing of Wool with Acid Dyes (General Protocol)

This protocol is a general guideline for dyeing wool with acid dyes like this compound.[9][10][11][12][13]

Materials:

-

Wool yarn or fabric

-

This compound dye powder

-

White vinegar or acetic acid

-

Synthrapol or other textile detergent

-

Stainless steel or enamel dye pot

-

Stirring rod

-

Gloves and dust mask

Procedure:

-

Scouring: Pre-wash the wool in warm water with a neutral detergent like Synthrapol to remove any impurities. Rinse thoroughly.

-

Preparing the Dyebath: Fill the dye pot with enough water for the wool to move freely. Dissolve the required amount of this compound powder in a small amount of hot water and then add it to the dyebath.

-

Dyeing:

-

Add the wet, scoured wool to the dyebath.

-

Slowly heat the dyebath to 85-95°C (185-200°F), just below boiling.

-

Add acetic acid or white vinegar to the dyebath to lower the pH. The amount will depend on the desired shade and the specific dyeing conditions.

-

Maintain the temperature and gently stir for 30-60 minutes.

-

-

Cooling and Rinsing:

-

Allow the dyebath to cool slowly to room temperature to avoid shocking and felting the wool.

-

Once cool, remove the wool and rinse with warm water until the water runs clear.

-

A final rinse with a small amount of Synthrapol can help remove any unfixed dye.

-

-

Drying: Gently squeeze out excess water and air dry.

Biological Staining (Coomassie Brilliant Blue G-250)

In the life sciences, this compound is famously known as Coomassie Brilliant Blue G-250 and is a widely used stain for the visualization of proteins in polyacrylamide gel electrophoresis (PAGE).[1] This application became prominent in the 1960s. The dye binds to proteins, allowing for the visualization of protein bands.

The mechanism of protein binding involves both electrostatic and hydrophobic interactions. In an acidic solution, the dye exists in a cationic (reddish-brown) and a neutral (green) form. When the dye binds to proteins, it is stabilized in its anionic (blue) form. The negatively charged sulfonate groups of the dye interact with positively charged amino acid residues (like arginine, lysine, and histidine) on the protein, while the nonpolar regions of the dye interact with hydrophobic pockets of the protein.

Experimental Protocol: Coomassie Brilliant Blue G-250 Staining of Polyacrylamide Gels

The following is a common protocol for staining proteins in polyacrylamide gels.[14][15][16][17]

Materials:

-

Polyacrylamide gel post-electrophoresis

-

Staining Solution: 0.05-0.1% (w/v) Coomassie Brilliant Blue G-250, 40-50% (v/v) methanol, 10% (v/v) acetic acid.

-

Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid.

-

Shaking platform

-

Gel staining tray

Procedure:

-

Fixation (Optional but Recommended): After electrophoresis, place the gel in a solution of 40% methanol and 10% acetic acid for 15-30 minutes. This step fixes the proteins in the gel and removes interfering substances like SDS.

-

Staining:

-

Remove the fixation solution and add the Coomassie Brilliant Blue G-250 staining solution.

-

Gently agitate the gel on a shaking platform for 30-60 minutes at room temperature.

-

-

Destaining:

-

Pour off the staining solution.

-

Add the destaining solution and gently agitate. Replace the destaining solution every 30-60 minutes until the background of the gel is clear and the protein bands are distinct and blue.

-

-

Storage: The destained gel can be stored in water or a solution of 7% acetic acid.

Other Historical and Niche Applications

Beyond its primary roles in textiles and protein analysis, this compound has found use in a variety of other applications, including:

-

Coloring for Soaps, Cosmetics, and Cleaning Products: Its stability in a wide pH range makes it suitable for these applications.[1][3][18]

-

Inks and Paper: It has been used in the manufacturing of inks and for coloring specialty papers.[1][18]

-

Leather Dyeing: this compound has been used to dye leather.[3][8]

Toxicological and Environmental Considerations

This compound is generally considered to have low toxicity.[1] However, like many synthetic dyes, it is not readily biodegradable and can persist in the environment.[1] Toxicological studies have shown that it has the potential to be toxic to aquatic life only at very high concentrations.[19] Due to its persistence, there is ongoing research into methods for its removal from industrial wastewater, such as photocatalytic degradation.[20] The Government of Canada conducted a screening assessment and concluded that this compound is not harmful to the environment.[18]

Conclusion

This compound is a historically significant and commercially important anthraquinone dye. Its utility spans from the industrial-scale dyeing of textiles to the precise visualization of proteins in a laboratory setting. The robustness of its chemical structure provides for its vibrant color and good fastness properties, which have ensured its longevity in various applications. While its environmental persistence warrants consideration and the development of effective remediation strategies, its low toxicity and versatility continue to make it a valuable compound for researchers and industry professionals. This guide has provided a detailed overview of its properties, synthesis, and key historical applications, offering a solid foundation for its continued and future use.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound, Acid brilliant blue RAWL [xcwydyes.com]

- 3. sdinternational.com [sdinternational.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 4474-24-2 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. hotmagentayarns.com [hotmagentayarns.com]

- 11. prochemicalanddye.com [prochemicalanddye.com]

- 12. dick-blick.com [dick-blick.com]

- 13. Dharma Acid Dyes Instructions [dharmatrading.com]

- 14. Video: Staining of Proteins in Gels with Coomassie G-250 without Organic Solvent and Acetic Acid [jove.com]

- 15. mass-spec.siu.edu [mass-spec.siu.edu]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]

- 18. Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo- 1,4-anthracenediyl)diimino]bis[2,4,6-trimethyl-, disodium salt (this compound) - Canada.ca [canada.ca]

- 19. Effect of this compound, an anthracenedione dye, on rainbow trout liver, gill and gut cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of Acid Blue 80

This technical guide provides a comprehensive overview of the physical and chemical properties of Acid Blue 80, with a focus on its melting point and appearance. The information is tailored for researchers, scientists, and professionals in drug development who utilize this dye in various applications.

Physical and Chemical Properties

This compound, an anthraquinone-based anionic dye, is widely used in laboratory and industrial settings. Its applications range from a protein stain in biochemical analyses to a colorant in textiles and cosmetics.[1][2][3] A summary of its key physical properties is presented below.

Data Presentation: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Blue to dark purplish-blue powder or crystalline powder.[4][5][6][7][8] | Multiple Sources |

| Melting Point | There is a significant discrepancy in reported values: 142-144 °C and >300 °C.[1][6][9][10][11][12] | Multiple Sources |

| Molecular Formula | C₃₂H₂₈N₂Na₂O₈S₂[2][5][13][14][15] | Multiple Sources |

| Molecular Weight | 678.68 g/mol [2][5][13][15] | Multiple Sources |

| Solubility | Soluble in water.[1][2][4][9][10][13] The aqueous solution appears as a deep, concentrated blue.[1][9][13] | Multiple Sources |

| C.I. Number | 61585[2][7][13][14] | Multiple Sources |

| CAS Number | 4474-24-2[2][5][13][14][15] | Multiple Sources |

It is crucial for researchers to note the conflicting data regarding the melting point. One source indicates a melting point of 142-144 °C, while several others report it as being above 300 °C.[1][6][9][10][11][12] This variation may be attributable to differences in the purity of the dye, the specific salt form, or the experimental method used for determination.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. Standard analytical methods for determining the melting point of a solid organic compound, such as capillary melting point determination, would be employed. The appearance is typically determined by visual inspection of the solid material and its solution.

Application Workflow: Protein Staining

This compound is a common stain used in protein electrophoresis to visualize proteins separated in a gel matrix.[1] A generalized workflow for this application is depicted below.

Caption: Workflow for Protein Staining using this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. sdinternational.com [sdinternational.com]

- 3. This compound | 4474-24-2 | Benchchem [benchchem.com]

- 4. pylamdyes.com [pylamdyes.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. colorantsgroup.com [colorantsgroup.com]

- 8. DCPL [deepakchemtex.in]

- 9. This compound | 4474-24-2 [chemicalbook.com]

- 10. China this compound 100% with blue powder manufacturers and suppliers | YANHUI DYES [yanhuidye.com]

- 11. This compound CAS#: 4474-24-2 [m.chemicalbook.com]

- 12. This compound (C.I. 61585) [chembk.com]

- 13. worlddyevariety.com [worlddyevariety.com]

- 14. This compound | C32H28N2Na2O8S2 | CID 20551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

An In-depth Technical Guide to Acid Blue 80: An Anthraquinone-Based Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Blue 80 (C.I. 61585), focusing on its chemical classification, physicochemical properties, and key experimental applications. It clarifies its structural family and provides detailed protocols for its synthesis and analysis, addressing common misconceptions regarding its classification.

Core Classification: Anthraquinone, Not Triphenylmethane

This compound is unequivocally classified as an anthraquinone dye .[1][2][3] Its chemical backbone is derived from anthraquinone, a polycyclic aromatic quinone.[1] The Colour Index name for this compound is C.I. 61585, which falls under the anthraquinone category.[2][4][5]

A common misclassification identifies this compound as a triphenylmethane dye.[6] This confusion arises from the historical use of the trade name "Coomassie," which is strongly associated with triphenylmethane dyes like Coomassie Brilliant Blue G-250 (C.I. 42655) and R-250 (C.I. 42660).[1] While this compound is sometimes referred to as Coomassie Blue B or used in similar protein staining applications, its molecular structure is fundamentally different and lacks the central triphenylmethane core.[1]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. This data is essential for its application in experimental settings, from preparing solutions to analytical quantification.

| Property | Value | Reference(s) |

| Identifier | ||

| C.I. Name | This compound | [4] |

| C.I. Number | 61585 | [2][4][5] |

| CAS Number | 4474-24-2 | [2][4][5][7] |

| IUPAC Name | disodium;3-[[9,10-dioxo-4-(2,4,6-trimethyl-3-sulfonatoanilino)anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate | [1][7][] |

| Synonyms | Acid Blue RAW, Alizarine Fast Blue R, Weak Acid Brilliant Blue RAW, C.I. 61585 | [2][7] |

| Chemical Formula | ||

| Molecular Formula | C₃₂H₂₈N₂Na₂O₈S₂ | [2][5][7][9] |

| Molecular Weight | 678.68 g/mol | [2][5][7][9] |

| Physical Properties | ||

| Appearance | Red-light blue or dark blue powder | [2][3][] |

| Melting Point | >300 °C | [5][][10] |

| Solubility | Soluble in water, slightly soluble in alcohol | [4][6] |

| Spectroscopic Data | ||

| Absorption Maxima (λmax) | 627 nm (in aqueous solution)[5][11], 582 nm[5], 202 nm[12]. The peak around 627 nm is responsible for its characteristic blue color. |

Key Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, providing a foundation for its use and characterization in a research environment.

The synthesis of this compound is achieved through the condensation of an anthraquinone derivative with an aniline derivative, followed by sulfonation and salt formation.[2]

Protocol:

-

Condensation: React 1,4-dihydroxyanthracene-9,10-dione (Quinizarin) or 1,4-dichloroanthracene-9,10-dione with 2,4,6-trimethylaniline (Mesitylamine). A molar ratio of 1:2 (anthraquinone derivative to aniline derivative) is used.

-

Reaction Conditions: The condensation is typically carried out in a high-boiling point solvent in the presence of a catalyst, such as boric acid, and heated to drive the reaction to completion.

-

Sulfonation: The resulting intermediate is sulfonated using a sulfonating agent, such as oleum (fuming sulfuric acid), to introduce sulfonic acid groups (-SO₃H) onto the trimethylphenyl rings. This step is crucial for imparting water solubility.

-

Neutralization/Salt Formation: The sulfonated product is then neutralized with a base, typically sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to form the final disodium salt, which is the commercial form of this compound.

-

Purification: The final product is isolated and purified, often through precipitation and washing, to remove unreacted starting materials and byproducts.

References

- 1. This compound | 4474-24-2 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound Brilliant Blue Raw 150% CAS: 4474-24-2 Dyestuff Acid Dyes [ritan-chemical.com]

- 4. This compound, Acid brilliant blue RAWL [xcwydyes.com]

- 5. This compound Dye content 40 4474-24-2 [sigmaaldrich.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. This compound | C32H28N2Na2O8S2 | CID 20551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. This compound | 4474-24-2 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Absorption [this compound] | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes and Protocols for Acid Blue 80 in Protein Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid Blue 80, a triphenylmethane dye also known by the Colour Index name C.I. 61585, is a widely utilized stain for the visualization of proteins following polyacrylamide gel electrophoresis (PAGE). Its popularity stems from a combination of high sensitivity, ease of use, and compatibility with downstream applications like mass spectrometry. This document provides detailed protocols for the application of this compound in protein gel staining, alongside comparative data and safety guidelines to ensure optimal and safe laboratory practice.

Introduction to this compound Protein Staining

This compound, often referred to as Coomassie Brilliant Blue G-250, is an anionic dye that forms non-covalent complexes with proteins.[1] The binding mechanism is primarily driven by ionic interactions between the negatively charged sulfonic acid groups of the dye and positively charged basic amino acid residues (such as lysine, arginine, and histidine) in the proteins.[2] Van der Waals forces and hydrophobic interactions also contribute to the stability of the protein-dye complex.[2] In an acidic environment, the dye molecules are predominantly in a cationic (red/green) form, but upon binding to proteins, they are stabilized in their anionic (blue) form, resulting in a distinct color change with an absorption maximum shift from approximately 465 nm to 595 nm.[1][2] This property allows for the sensitive detection of protein bands against a clear background.

Data Presentation: Comparative Analysis of Protein Stains

The choice of a protein stain is contingent on the specific requirements of the experiment, such as the desired sensitivity, linear dynamic range for quantification, and compatibility with subsequent analytical techniques. Below is a comparative summary of this compound (Coomassie Brilliant Blue G-250) with other common protein staining methods.

| Feature | This compound (Coomassie G-250) | Silver Staining |

| Detection Limit | ~8-25 ng per band[3] | ~0.1-5 ng per band[4][5] |

| Linear Dynamic Range | Wide | Narrow[6] |

| Protocol Time | Rapid (minutes to a few hours)[7] | Longer and more complex[6] |

| Reproducibility | High[6] | Low[6] |

| Mass Spectrometry Compatibility | Yes[5][6] | Limited (requires specific protocols)[4][6] |

| Cost | Low | High |

| Staining Mechanism | Binds to basic and aromatic amino acids[2] | Reacts with sulfhydryl and carboxyl groups[5][8] |

Experimental Protocols

Materials and Reagents

-

Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

-

Staining Solution: 0.1% (w/v) this compound, 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

-

Destaining Solution: 20-40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

-

Alternative Rapid Staining Solution (Acid-based, no destain): Commercially available or lab-prepared acid-based Coomassie G-250 solutions can be used for simultaneous fixing and staining.[7]

-

Deionized water

-

Polyacrylamide gel with separated proteins

-

Clean staining trays

-

Orbital shaker

Standard Staining Protocol

This protocol is a conventional method that involves distinct fixing, staining, and destaining steps.

-

Fixation:

-

Following electrophoresis, carefully remove the polyacrylamide gel and place it in a clean staining tray.

-

Add a sufficient volume of Fixing Solution to completely immerse the gel.

-

Incubate on an orbital shaker with gentle agitation for 30-60 minutes. This step is crucial for precipitating the proteins within the gel matrix and preventing their diffusion.[3]

-

-

Staining:

-

Discard the Fixing Solution.

-

Add enough Staining Solution to cover the gel.

-

Incubate on an orbital shaker with gentle agitation for 2-4 hours at room temperature. For lower protein amounts, overnight staining can increase sensitivity.[9]

-

-

Destaining:

-

Pour off the Staining Solution. The solution can often be saved and reused.

-

Add Destaining Solution to the tray. To aid in the removal of background stain, a piece of laboratory wipe can be placed in a corner of the tray.[9]

-

Gently agitate the gel in the destaining solution. Change the solution every 1-2 hours until the protein bands are clearly visible against a clear background.[5]

-

-

Washing and Storage:

-

Once destaining is complete, wash the gel with deionized water.

-

The gel can be stored in deionized water or a 1% acetic acid solution at 4°C.

-

Rapid Staining Protocol (Acid-Based)

This method utilizes an acid-based Coomassie G-250 solution that fixes and stains simultaneously, often eliminating the need for a separate destaining step.[7]

-

Staining and Fixation:

-

After electrophoresis, place the gel directly into an acid-based Coomassie G-250 staining solution.

-

Agitate gently on a platform shaker for at least 5 hours for maximum sensitivity, although heavily loaded proteins may be visible within 30 minutes.[7]

-

-

Washing:

-

Decant the staining solution.

-

Add deionized water to the tray. Protein bands will become more intense and the background will clear within minutes to a few hours.[7]

-

-

Storage:

-

The gel can be stored in deionized water at 4°C.

-

Safety Precautions

This compound may cause skin and eye irritation upon direct contact.[10] Inhalation of the powder form should be avoided as it can lead to respiratory irritation.[10][11] Ingestion may cause gastrointestinal discomfort.[11] It is essential to handle this compound in a well-ventilated area or under a chemical fume hood.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]

Mandatory Visualizations

Experimental Workflow for Standard Staining

Caption: Workflow for the standard this compound staining protocol.

Signaling Pathway of Protein-Dye Interaction

Caption: Simplified diagram of this compound and protein interaction.

References

- 1. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]

- 2. carlroth.com [carlroth.com]

- 3. Protein Gel Staining Methods | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visualization of proteins in SDS PAGE gels [qiagen.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Protein Detection in Gels Using Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound - Ataman Kimya [atamanchemicals.com]

- 11. cncolorchem.com [cncolorchem.com]

- 12. This compound Dye content 40 4474-24-2 [sigmaaldrich.com]

Application Notes: Acid Blue 80 for Textile Dyeing of Wool and Silk

Introduction

Acid Blue 80, also known by its Colour Index name C.I. 61585, is a synthetic anthraquinone acid dye valued for its brilliant blue hue and good fastness properties.[1][2][3] As an anionic dye, it is highly effective for dyeing protein fibers such as wool and silk, as well as polyamides like nylon.[4][5][6] The dyeing mechanism relies on the formation of strong ionic bonds between the dye's negatively charged sulfonate groups and the positively charged amino groups present on the protein fibers under acidic conditions.[7][8][9] This interaction, supplemented by hydrogen bonds and van der Waals forces, results in vibrant, durable coloration.[7][10] These application notes provide detailed protocols and technical data for researchers and scientists utilizing this compound in the dyeing of wool and silk fibers.

Data Presentation

The following tables summarize the key properties of this compound and typical parameters for its application in textile dyeing.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| C.I. Name | This compound | [1] |

| C.I. Number | 61585 | [1][2] |

| CAS Number | 4474-24-2 | [1][2] |

| Molecular Formula | C₃₂H₂₈N₂Na₂O₈S₂ | [2][11] |

| Molecular Weight | 678.68 g/mol | [2][11] |

| Dye Class | Anthraquinone | [2][3] |

| Appearance | Blue to red-light blue powder | [1][2] |

| Solubility | Soluble in water, slightly soluble in alcohol |[1][3] |

Table 2: Recommended Dyeing Parameters for Wool and Silk with this compound

| Parameter | Wool | Silk | Reference |

|---|---|---|---|

| Dye Concentration (% o.w.f.) | 1 - 4% | 1 - 4% | [12][13] |

| Liquor Ratio | 1:20 - 1:40 | 1:20 - 1:40 | [13][14] |

| pH | 4.0 - 5.5 | 4.0 - 5.5 | [13][15][16][17] |

| Dyeing Temperature | 95 - 100°C (near boil) | 80 - 90°C (below simmer) | [12][14][18][19] |

| Dyeing Time at Temperature | 30 - 60 minutes | 45 - 60 minutes | [10][12][13][19] |

| Auxiliaries | Acetic Acid or Citric Acid, Levelling Agent (optional), Sodium Sulfate (optional) | Acetic Acid or Citric Acid, Levelling Agent (optional), Sodium Sulfate (optional) | [13][17][18][20] |

% on weight of fiber

Table 3: Colorfastness Ratings of this compound on Wool

| Fastness Test | ISO Standard Rating (1-5 Scale) | Reference |

|---|---|---|

| Light Fastness | 6 | [21] |

| Soaping (Fading) | 3 | [21] |

| Soaping (Staining) | 4 | [21] |

| Perspiration (Fading) | 4 | [21] |

| Perspiration (Staining) | 3-4 | [21] |

*Note: Fastness properties on silk are generally good but specific quantitative data for this compound was not available in the searched literature.[10]

Experimental Protocols

Protocol 1: Immersion Dyeing of Wool with this compound

This protocol details a standard laboratory procedure for dyeing wool yarn or fabric to achieve a uniform, vibrant blue color.

1. Materials and Equipment:

-

Wool yarn or fabric

-

This compound dye powder

-

White distilled vinegar (acetic acid) or citric acid[17]

-

Levelling agent (optional)

-

Non-ionic detergent

-

Stainless steel dye pot[12]

-

Heating source (stovetop or hot plate)

-

Glass stirring rod

-

Graduated cylinders and beakers

-

Weighing scale

-

pH meter or pH strips

2. Fiber Preparation (Scouring):

-

Weigh the dry wool material to calculate the required amounts of dye and chemicals.

-

Wash (scour) the wool in a solution of warm water with a non-ionic detergent to remove any oils, dirt, or sizing.[12][22]

-

Rinse the wool thoroughly with warm water until the water runs clear.

-

Gently squeeze out excess water, leaving the fiber damp. Do not wring, as this can cause felting.

3. Dye Bath Preparation:

-

Calculate the required amount of this compound dye powder based on the desired depth of shade (e.g., for a 2% shade on 100g of wool, use 2g of dye).[12]

-

In a separate beaker, create a paste of the dye powder with a small amount of hot water.[23] Stir until fully dissolved, then add more hot water to create a concentrated stock solution.[23][24]

-

Fill the stainless steel dye pot with the calculated volume of water to achieve the desired liquor ratio (e.g., for 100g of wool at a 1:30 ratio, use 3 liters of water).[14]

-

Add the dissolved dye stock solution to the dye pot and stir well.

-

If using, add a levelling agent according to the manufacturer's instructions.[13]

4. Dyeing Procedure:

-

Immerse the pre-wetted, damp wool into the dye bath at room temperature.[19]

-

Slowly raise the temperature of the dye bath to 95-100°C (just below boiling) over a period of 30-45 minutes.[12][25] Stir the wool gently and intermittently to ensure even dye uptake and prevent felting.[23]

-

Once the target temperature is reached, add the acidifier. Choose one of the following:

-